sodium 2-phenylethane-1-sulfinate
Description
Properties
CAS No. |
95091-08-0 |
|---|---|
Molecular Formula |
C8H9NaO2S |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reduction proceeds via a two-electron transfer mechanism, where the sulfite ion (SO₃²⁻) or hydrogensulfite ion (HSO₃⁻) acts as the reducing agent. Disodium hydrogenphosphate serves as a buffering agent, stabilizing the reaction medium and preventing premature acidification that could lead to side reactions. The generalized reaction is:
Key Parameters:
-
Solvent System: A water-miscible organic solvent (e.g., ethanol, isopropanol, acetonitrile) mixed with water (1:10 to 1:1 ratio) ensures solubility of both organic and inorganic reactants.
-
Temperature: Optimal yields are achieved at 15–45°C, avoiding exothermic side reactions.
-
Molar Ratios:
-
Sulfonyl chloride : Sulfite/hydrogensulfite = 1 : 1.5–2.5
-
Sulfonyl chloride : Na₂HPO₄ = 1 : 2.0–4.0
-
Optimization of Reaction Parameters
Experimental data from patent examples highlight the critical role of disodium hydrogenphosphate. Substituting it with sodium hydroxide (NaOH) or sodium hydrogencarbonate (NaHCO₃) resulted in reduced yields (81.7% and 77.8%, respectively) and operational challenges like foaming. The table below summarizes optimized conditions for this compound synthesis:
| Parameter | Optimal Range | Effect on Yield/Purity |
|---|---|---|
| Solvent (Ethanol:Water) | 1:1 to 1:2 | Maximizes reactant solubility |
| Temperature | 20–50°C | Minimizes byproduct formation |
| Na₂HPO₄ Equivalents | 2.0–4.0 | Enhances buffering capacity |
| Reaction Time | 2–4 hours | Ensures complete conversion |
Alternative Synthetic Approaches
While the sulfite reduction method dominates industrial production, alternative routes exist but face limitations:
Oxidation of Sulfides
Sulfides (R-S-R') can be oxidized to sulfinates using agents like hydrogen peroxide or ozone. However, this method requires multi-step synthesis of sulfides, which often emit malodorous and toxic volatiles, rendering it environmentally unfavorable.
Alkylation of Sulfinic Acid Salts
Alkylation of preformed sulfinic acid salts (RSO₂⁻M⁺) with alkyl halides offers modularity but necessitates stringent anhydrous conditions and expensive catalysts, increasing production costs.
Industrial-Scale Production Considerations
Scalability of the sulfite reduction method is bolstered by:
-
Solvent Recovery: Ethanol and acetonitrile are easily reclaimed via distillation, reducing waste.
-
Reagent Availability: Sodium sulfite and hydrogensulfite are commodity chemicals with low toxicity profiles.
-
Process Safety: Mild temperatures and aqueous conditions mitigate explosion risks associated with sulfonyl chlorides.
Comparative Analysis of Preparation Methods
The table below contrasts the sulfite reduction method with alternative approaches:
Chemical Reactions Analysis
Types of Reactions: Sodium 2-phenylethane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form a variety of organosulfur compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or aryl halides are commonly used in substitution reactions.
Major Products:
Oxidation: Sodium 2-phenylethane-1-sulfonate.
Reduction: 2-phenylethanethiol.
Substitution: Various organosulfur compounds depending on the nucleophile used.
Scientific Research Applications
Sodium 2-phenylethane-1-sulfinate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organosulfur compounds, including sulfones, sulfoxides, and sulfonamides.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 2-phenylethane-1-sulfinate involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. This nucleophilic behavior is crucial in its role in organic synthesis, where it helps in the formation of carbon-sulfur bonds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sodium 2-phenylethane-1-sulfinate belongs to the broader class of sulfonated aromatic compounds. Below is a detailed comparison with structurally or functionally related compounds, focusing on molecular properties, hazards, and applications.
Table 1: Comparative Analysis of this compound and Analogous Compounds
*Calculated molecular weights based on formula.
Key Findings:
Structural Differences :
- This compound features a phenyl group , whereas sodium naphthalene-2-sulphonate and dipotassium 7-hydroxynaphthalene-1,3-disulphonate contain polycyclic aromatic systems (naphthalene derivatives). These structural variations influence solubility, reactivity, and applications. For example, naphthalene-based sulfonates are more hydrophobic and often used as surfactants or dye intermediates .
- Sodium 2-methylprop-2-ene-1-sulphonate has an alkene group , enhancing its reactivity in polymerization reactions compared to aromatic sulfinates .
Hazard Profile :
- This compound poses higher risks (H315, H319, H335) than sodium naphthalene-2-sulphonate, which lacks classified hazards . This disparity may stem from differences in electrophilic substituents or metabolic pathways.
Storage Stability :
- This compound requires cryogenic storage, unlike the other compounds, suggesting higher sensitivity to thermal or oxidative degradation .
Applications :
- This compound is specialized for sulfonation reactions in pharmaceuticals and agrochemicals. In contrast, sodium 2-methylprop-2-ene-1-sulphonate is utilized in water-soluble polymers for coatings or adhesives .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for sodium 2-phenylethane-1-sulfinate, and how can experimental reproducibility be ensured?
- Methodological Answer : The compound is typically synthesized via sulfonation of styrene derivatives followed by neutralization with sodium hydroxide. To ensure reproducibility, document reaction parameters (temperature, solvent, stoichiometry) rigorously. Use NMR (e.g., H, C) and FT-IR for intermediate characterization. Include purity assessments (HPLC, elemental analysis) and cross-reference with PubChem data for validation . For procedural transparency, follow guidelines from the Beilstein Journal of Organic Chemistry: detail synthetic steps in the main text and provide raw spectral data in supplementary materials .
Q. How can researchers determine the solubility profile of this compound in various solvents?
- Methodological Answer : Conduct a systematic solubility study using the shake-flask method. Prepare saturated solutions in solvents (water, ethanol, DMSO) at controlled temperatures (25°C, 40°C). Quantify solubility via gravimetric analysis or UV-Vis spectroscopy. Note that solubility data may not be available in public databases (as seen in related sulfinate compounds ), necessitating experimental determination. Report uncertainties arising from solvent purity or equilibration time .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : Confirm aromatic protons and sulfinate group () via chemical shifts ( ppm for phenyl, ppm for sulfinate-adjacent protons).
- Mass Spectrometry (MS) : Validate molecular ion peaks ([M+Na] in ESI-MS).
- X-ray Diffraction (XRD) : Resolve crystal structure if single crystals are obtainable.
Cross-validate results against computational models (DFT) for bond-length and angle consistency .
Advanced Research Questions
Q. How should researchers address contradictions in reported reactivity of this compound across studies?
- Methodological Answer : Conduct a meta-analysis of literature to identify variables causing discrepancies (e.g., reaction pH, catalyst presence). Replicate conflicting experiments under controlled conditions, using standardized reagents. Apply statistical tools (ANOVA, t-tests) to quantify variability. For example, if sulfinate decomposition rates differ, test stability under varying oxygen/moisture levels. Reference the National Academy of Sciences framework for evaluating methodological bias and generalizability .
Q. What strategies optimize this compound’s stability in aqueous solutions for long-term storage?
- Methodological Answer : Perform accelerated stability studies:
- Thermal Stress : Store solutions at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
- pH Variation : Test stability across pH 3–10; sulfinates often degrade in acidic conditions.
- Antioxidants : Evaluate additives (ascorbic acid, nitrogen purging) to inhibit oxidation.
Report degradation products and kinetics, aligning with ICH guidelines for pharmaceutical excipients .
Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Simulate nucleophilic attack pathways (e.g., in Michael addition reactions) using Gaussian or ORCA software. Validate predictions with experimental kinetic studies. For reproducibility, archive input files and computational parameters in repositories like Zenodo .
Data Analysis and Reporting
Q. What are best practices for presenting contradictory spectral data in publications?
- Methodological Answer : Use a comparative table to highlight discrepancies in NMR shifts or MS fragments. Discuss potential causes (e.g., solvent effects, impurities) and provide raw data in supplementary materials. Follow the Beilstein Journal’s guidelines: prioritize clarity in the main text and exhaustive data in appendices .
Q. How should researchers design experiments to distinguish between sulfinate degradation pathways?
- Methodological Answer : Employ isotopic labeling (S in sulfinate group) coupled with LC-MS/MS to track degradation products. Design a fractional factorial experiment to isolate variables (light, temperature, pH). Use kinetic modeling (Arrhenius plots) to identify dominant degradation mechanisms .
Literature and Synthesis
Q. What systematic approaches ensure comprehensive literature reviews for sulfinate chemistry?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
